molecular formula C17H16N2O2S2 B2475579 N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-45-0

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2475579
CAS No.: 941952-45-0
M. Wt: 344.45
InChI Key: PCAODZPEXLWQBS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves the reaction of benzo[d]thiazole derivatives with 4-methoxyphenylthiol and propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole core with a methoxyphenylthio group makes it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-12-6-8-13(9-7-12)22-11-10-16(20)19-17-18-14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAODZPEXLWQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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